N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
Description
Properties
IUPAC Name |
N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8-3-4-9(10(14)11-2)13(8)6-5-12-7/h3-4,7,12H,5-6H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGMQSSJKXOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161053 | |
| Record name | 1,2,3,4-Tetrahydro-N,1-dimethylpyrrolo[1,2-a]pyrazine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-07-1 | |
| Record name | 1,2,3,4-Tetrahydro-N,1-dimethylpyrrolo[1,2-a]pyrazine-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-N,1-dimethylpyrrolo[1,2-a]pyrazine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Formation via Condensation Reactions
The synthesis begins with constructing the tetrahydropyrrolo[1,2-a]pyrazine core. A widely adopted strategy involves the condensation of 2-aminopyrrolidine with α-keto esters under acidic conditions. For instance, reacting 2-aminopyrrolidine with ethyl pyruvate in the presence of p-toluenesulfonic acid (PTSA) yields the bicyclic intermediate 1a (Figure 1). This step typically requires 48 hours at reflux in toluene, achieving yields of 65–70%. Challenges include epimerization at the pyrrolidine C1 position, which is mitigated by using chiral auxiliaries or low-temperature conditions.
N-Methylation Strategies
Quaternization of the pyrazine nitrogen is achieved via N-methylation. Methyl iodide in dimethylformamide (DMF) at 60°C introduces the N,1-dimethyl groups, producing 1b with >90% regioselectivity. Alternatives like dimethyl sulfate reduce side reactions but require stringent pH control. The methylated intermediate is purified via flash chromatography (hexane:acetone, 1:50 v/v), though scale-up remains challenging due to the polar nature of the product.
Carboxamide Installation
The final step involves coupling the core with methylamine to install the carboxamide group. Mixed carbonic anhydride intermediates, generated using ethyl chloroformate and N-methylmorpholine, react with methylamine in tetrahydrofuran (THF) at 0°C. This method affords the target compound in 75–80% yield after recrystallization from ethyl acetate.
Microwave-Assisted Synthesis
Accelerated Core Formation
Microwave irradiation significantly optimizes the condensation step. Replacing traditional reflux with microwave heating (150°C, 300 W) reduces reaction time from 48 hours to 4 hours while maintaining yields at 70–72%. The enhanced thermal efficiency minimizes epimerization, as evidenced by chiral HPLC analysis showing >98% enantiomeric excess.
Streamlined Purification
Microwave methods also simplify downstream processing. For example, in-situ quenching with aqueous NaHCO₃ followed by extraction with dichloromethane (DCM) eliminates the need for column chromatography, reducing solvent consumption by 40%.
Alternative Routes from Patent Literature
A patent by US20050209234A1 discloses a divergent pathway starting from benzyl N-tert-butoxycarbonyl-5-oxoprolinate. Key steps include:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| A | Oxalyl chloride, toluene, 15 h | Benzyl 1-chloro-3,4-dioxo-hexahydropyrrolo[1,2-a]pyrazine-6-carboxylate | 68% |
| E | Methylamine, THF, 0°C | N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide | 72% |
This route emphasizes halogenation (Step A) and late-stage amidation (Step E), offering flexibility for introducing diverse substituents.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Traditional | 48 h | 70 | 95 |
| Microwave | 4 h | 72 | 98 |
| Patent Route (Step E) | 15 h | 68 | 97 |
Microwave-assisted synthesis outperforms traditional methods in speed and purity, while the patent route provides modularity for structural diversification.
Environmental Impact
Microwave protocols reduce energy consumption by 60% and solvent waste by 50%, aligning with green chemistry principles.
Purification and Characterization
Final products are characterized via:
- ¹H NMR (CDCl₃): δ 3.12 (s, 3H, N-CH₃), 2.85 (m, 2H, pyrrolidine-H), 2.45 (s, 3H, CONH-CH₃).
- HPLC-MS : [M+H]⁺ = 194.2, retention time = 6.8 min (C18 column, acetonitrile:H₂O 70:30).
Chiral separations using Chiralpak AD columns (acetonitrile:isopropanol 50:50) resolve enantiomers with >99% ee, critical for pharmacological applications.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The amide group at position 6 undergoes nucleophilic acyl substitution under acidic or basic conditions. This reaction is critical for derivatization and structural modification:
-
Reagents : Primary/secondary amines, alcohols, or thiols.
-
Conditions : Catalyzed by acids (e.g., HCl) or bases (e.g., NaH) at 60–100°C.
| Substrate | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Parent compound | Benzylamine | N-Benzyl-6-carboxamide derivative | 72 | |
| Parent compound | Ethanol | Ethyl ester analog | 65 |
Cyclization and Ring Expansion
The tetrahydropyrrolo[1,2-a]pyrazine core participates in cycloadditions and annulations:
-
DMAD (Dimethyl Acetylenedicarboxylate) : Forms fused pyrazine derivatives via [2+2] cycloaddition .
-
Hydrazine hydrate : Induces ring contraction/expansion, yielding pyridazine-fused analogs .
Example Pathway :
-
Purify via silica chromatography (70:30 petroleum ether/ethyl acetate) .
-
Isolate dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine intermediates (60–80% yield) .
Functionalization at Nitrogen Centers
The dimethylamino group (N,1-position) undergoes alkylation or acylation:
-
Alkylation : Reacts with iodomethane or benzyl bromide in DMF at 50°C .
-
Acylation : Acetyl chloride in pyridine forms N-acetyl derivatives .
Key Observation : Steric hindrance from the fused ring system limits reactivity at the pyrrolidine nitrogen.
Oxidation and Reduction
-
Oxidation : MnO₂ or DDQ oxidizes the tetrahydropyrrolo ring to aromatic pyrrolo[1,2-a]pyrazine systems .
-
Reduction : NaBH₄ selectively reduces the amide carbonyl to a secondary alcohol (30–40% yield).
| Reaction Type | Reagent | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Oxidation | DDQ | Reflux in dioxane | Aromatic pyrrolopyrazine | Moderate |
| Reduction | NaBH₄ | THF, 0°C | 6-Hydroxymethyl derivative | Low |
Biological Reactivity (HDAC Inhibition)
The compound acts as a histone deacetylase (HDAC) inhibitor, particularly targeting HDAC6:
-
Mechanism : Binds to the catalytic Zn²⁺ site via the carboxamide oxygen.
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IC₅₀ : 12–18 nM against HDAC6 isoforms.
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Selectivity : >50-fold preference over HDAC1/2.
Stability and Degradation
-
Hydrolysis : The amide bond hydrolyzes in strong acidic (6M HCl) or basic (2M NaOH) conditions at 80°C.
-
Photodegradation : UV exposure (254 nm) induces ring-opening reactions over 24 hours.
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Rate Constant (k, min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Nucleophilic substitution | Benzylamine/HCl/80°C | 0.045 | 65.2 |
| DMAD cycloaddition | DMAD/DCM/25°C | 0.12 | 42.1 |
| HDAC6 inhibition | Enzymatic assay (pH 7.4, 37°C) | 0.003 | N/A |
Scientific Research Applications
Potential Anticancer Properties
Research has indicated that compounds similar to N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of tetrahydropyrrolo derivatives and found promising results in inhibiting tumor growth in vitro and in vivo models.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry (2020) | Identified significant cytotoxicity against breast and lung cancer cell lines with IC50 values < 10 µM. |
| Cancer Research (2021) | Demonstrated anti-tumor activity in xenograft models with reduced tumor volume compared to controls. |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. A study highlighted its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
| Study | Findings |
|---|---|
| Neuropharmacology (2022) | Showed a reduction in inflammatory markers and improved cognitive function in animal models of Alzheimer's disease. |
Receptor Modulation
This compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. Its potential as a modulator could lead to advancements in treating mood disorders.
| Receptor | Activity |
|---|---|
| 5-HT2A | Antagonist activity observed; potential for antidepressant effects. |
| D2 Dopamine | Partial agonist; may aid in managing schizophrenia symptoms. |
Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a building block for synthesizing novel materials. Its derivatives have been explored for applications in organic electronics and sensors.
| Application | Description |
|---|---|
| Organic Photovoltaics | Used as a donor material to enhance charge mobility and efficiency. |
| Chemical Sensors | Functionalized derivatives demonstrated selective sensing properties for environmental pollutants. |
Case Study 1: Anticancer Activity
In a controlled trial involving human cancer cell lines treated with this compound derivatives:
- Objective : Assess cytotoxic effects.
- Result : Significant reduction in cell viability was observed at concentrations above 5 µM.
Case Study 2: Neuroprotective Study
A recent investigation into the neuroprotective effects involved administering the compound to transgenic mice models of Alzheimer's:
- Objective : Evaluate cognitive improvements.
- Result : Mice treated with the compound exhibited enhanced memory retention compared to untreated controls.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit specific enzymes and proteins, such as kinases, which play crucial roles in cell signaling and regulation. By inhibiting these targets, the compound can disrupt cellular processes, leading to its antimicrobial, antiviral, and antitumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide with key analogs:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: AS-3201’s spirosuccinimide and halogenated benzyl group enhance AR inhibition, achieving nanomolar potency . The target compound’s carboxamide group may favor hydrogen bonding with enzyme active sites, analogous to HDAC6 inhibitors like And63 . 1-Oxo derivatives with carboxylic acid/ester groups exhibit antimicrobial activity, likely due to increased polarity and membrane interaction .
Stereochemical Considerations :
- Enantioselective synthesis methods (e.g., Ir-catalyzed hydrogenation) are critical for producing chiral derivatives with high ee, impacting their pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.2456 g/mol
- CAS Number : 1087792-07-1
Synthesis
The compound can be synthesized through various methods including cyclization and ring annulation. One common route involves the intramolecular heterocyclization of N-substituted pyrroles with a carbonyl group. The production typically utilizes controlled cyclization reactions to ensure high yield and purity.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of tetrahydropyrrolo[1,2-a]pyrazines have been investigated for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2. A notable derivative exhibited an IC50 value of 4.0 μM against Mpro, indicating promising antiviral activity against COVID-19 .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Research indicates that certain pyrazine derivatives can inhibit the growth of various pathogens. For example, studies on related compounds have demonstrated significant inhibitory effects on cancer cell lines and nosocomial pathogens like Enterococcus faecalis .
Neuroprotective Effects
The role of NMDAR (N-methyl-D-aspartate receptor) modulation in neurological disorders has been a focus of research. Compounds with a similar structure to this compound have been identified as positive allosteric modulators for NMDARs, which may contribute to neuroprotective effects .
Study on SARS-CoV-2 Inhibition
A study conducted on a series of tetrahydropyrido[1,2-a]pyrazin derivatives found that these compounds could effectively inhibit the replication of SARS-CoV-2 by targeting its main protease. The study involved virtual screening followed by biological evaluation to confirm the efficacy of selected compounds .
Cancer Cell Line Inhibition
Another significant study focused on the anticancer properties of pyridine and pyrazine derivatives demonstrated that these compounds inhibited the proliferation of human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .
Comparative Analysis
Q & A
Basic: What synthetic methodologies are commonly used to prepare N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide derivatives?
Answer:
Two primary approaches dominate:
- Domino Reactions : 2-Imidazolines react with terminal alkynes to form the pyrrolo[1,2-a]pyrazine core via aza-Claisen rearrangement/cyclization (45–90% yields) .
- Palladium-Catalyzed Arylation : Direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides enables functionalization of the core scaffold .
Key Considerations : Optimize reaction conditions (e.g., base, catalyst loading) to minimize side products. Validate purity via HPLC and NMR (e.g., δ 3.77 ppm for methyl ester derivatives) .
Advanced: How can enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium precursors be optimized for high enantiomeric excess (ee)?
Answer:
Use iridium catalysts with chiral ligands (e.g., Zhou et al., 2014):
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ 1.25 ppm, J=6.4 Hz for N,1-dimethyl) and carboxamide protons (δ 6.90–5.85 ppm for aromatic protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ = 195.1131 for methyl ester derivatives) .
- XPS/NMR : Validate ionic liquid derivatives in electrochemical applications (e.g., pyrrolo[1,2-a]pyrazinium cations) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for HDAC6 inhibition?
Answer:
- Scaffold Modification : Replace the tetrahydropyrrolo[1,2-a]pyrazine core with pyrazolopyrazine or imidazopyrazine to assess isoform selectivity (e.g., HDAC6 IC₅₀ = 33 nM vs. HDAC8 > 3 µM) .
- Homology Modeling : Map hydrophobic interactions between the fused-ring spacer and HDAC6’s channel (Fig. 26 in ).
Validation : Compare enzymatic IC₅₀ values with cellular assays (e.g., tubulin acetylation) to address permeability limitations .
Basic: How do substituents on the pyrrolo[1,2-a]pyrazine core influence biological activity?
Answer:
Advanced: What challenges arise when correlating HDAC6 enzymatic inhibition with cellular efficacy?
Answer:
- Off-Target Effects : Screen against MMPs (e.g., MMP-2/9 IC₅₀ > 100 µM) to rule out nonspecific binding .
- Metabolic Stability : Assess hepatic microsome stability (e.g., t₁/₂ in human liver microsomes) to identify labile substituents.
- Cellular Uptake : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify intracellular accumulation .
Basic: What pharmacological activities are reported for this compound class?
Answer:
- HDAC6 Inhibition : Selective inhibition modulates tubulin acetylation in cancer models .
- Antihypertensive Activity : Tetrahydropyrrolo[1,2-a]pyrazines relax vascular smooth muscle (EC₅₀ = 5–20 µM) .
- PI3K Inhibition : Carboxamide derivatives target oncogenic pathways (e.g., Patent WO2015/123456) .
Advanced: How are pyrrolo[1,2-a]pyrazine derivatives applied in electrochemical energy storage?
Answer:
- Ionic Liquids (ILs) : Pyrrolo[1,2-a]pyrazinium-based ILs enhance supercapacitor performance via redox-active polymers (e.g., 18–13-00-217 grant study ).
- Methodology : Characterize conductivity (impedance spectroscopy) and stability (cyclic voltammetry) in acetonitrile .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Salt Forms : Hydrochloride salts (e.g., CAS 73627-18-6) are hygroscopic; store under argon at –20°C .
- Solubility : DMSO > 10 mM; avoid aqueous buffers with pH > 8 to prevent hydrolysis .
Advanced: How do computational methods predict HDAC6 binding modes?
Answer:
- Docking Studies : Align the carboxamide group with Zn²⁺ in the catalytic pocket.
- MD Simulations : Simulate ligand-channel interactions (e.g., fused-ring spacer occupancy over 100 ns trajectories) .
Validation : Cross-validate with mutagenesis data (e.g., His610Ala reduces binding affinity).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
